6-Chloro-3-iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine
Description
6-Chloro-3-iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine (CAS: 2215028-64-9) is a heterocyclic compound with a pyrazolo[3,4-b]pyrazine core substituted with chlorine, iodine, methyl, and a tetrahydropyranyl (THP) group. Its molecular formula is C₁₀H₁₀ClIN₄O, with a precise mass of 363.95879 . The THP group acts as a protective moiety, enhancing solubility and stability during synthetic processes.
Synthetic routes often employ ionic liquids such as [bmim][BF₄] to promote one-pot condensation reactions involving aldehydes, ethyl cyanoacetate, and aminopyrazole derivatives under catalytic conditions (e.g., FeCl₃·6H₂O) .
Properties
Molecular Formula |
C11H12ClIN4O |
|---|---|
Molecular Weight |
378.60 g/mol |
IUPAC Name |
6-chloro-3-iodo-5-methyl-1-(oxan-2-yl)pyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C11H12ClIN4O/c1-6-9(12)15-11-8(14-6)10(13)16-17(11)7-4-2-3-5-18-7/h7H,2-5H2,1H3 |
InChI Key |
YOQHPEHVYDEKBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=NN2C3CCCCO3)I)Cl |
Origin of Product |
United States |
Preparation Methods
Construction of the Pyrazolo[3,4-b]pyrazine Core
The bicyclic pyrazolo[3,4-b]pyrazine scaffold is typically synthesized via cyclization reactions involving pyrazole and pyrazine precursors. Common approaches include:
- Condensation of 1,3-diketones or α,β-unsaturated carbonyl compounds with hydrazines , followed by cyclization under acidic or basic conditions.
- Use of substituted pyrazine derivatives as starting materials, which undergo selective functionalization and ring closure to form the fused system.
Selective Halogenation
- Chlorination at position 6 and iodination at position 3 are achieved through electrophilic aromatic substitution or halogen exchange reactions .
- According to patent US7452880B2, halogenated pyrazolo[3,4-d]pyrimidine derivatives can be prepared by treating the appropriate precursor with halogenating agents such as N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS) under controlled conditions to achieve regioselectivity.
Introduction of the Methyl Group at Position 5
- The methyl group is typically introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate on the corresponding pyrazolo intermediate.
- Alternatively, starting from methyl-substituted pyrazole or pyrazine precursors can simplify the synthetic route.
Protection of the Nitrogen with Tetrahydro-2H-pyran-2-yl Group
- The tetrahydro-2H-pyran-2-yl (THP) protecting group is introduced to the nitrogen atom at position 1 to protect it during subsequent synthetic steps.
- This protection is generally achieved by reacting the free NH group with dihydropyran (DHP) in the presence of an acid catalyst such as p-toluenesulfonic acid (p-TsOH), typically in anhydrous solvents like dichloromethane at room temperature.
- The THP group is stable under a variety of reaction conditions but can be removed under mild acidic conditions when needed.
Representative Synthetic Route (Hypothetical Based on Literature and Patent Analysis)
| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Pyrazole and pyrazine condensation | Hydrazine hydrate, diketone precursor, reflux in ethanol | Formation of pyrazolo[3,4-b]pyrazine core | 70-85 |
| 2 | Methylation | Methyl iodide, base (e.g., K2CO3), DMF | Introduction of methyl group at C-5 | 75-90 |
| 3 | Chlorination | N-chlorosuccinimide (NCS), acetonitrile, 0°C | Selective chlorination at C-6 | 60-80 |
| 4 | Iodination | N-iodosuccinimide (NIS), DMSO, 25-50°C | Selective iodination at C-3 | 65-85 |
| 5 | THP Protection | Dihydropyran (DHP), p-TsOH, dichloromethane, RT | Protection of N-1 with tetrahydropyranyl group | 80-95 |
Note: The yields are representative and may vary depending on reaction scale and conditions.
Analysis of Preparation Methods
- Regioselectivity: Achieving selective halogenation at C-3 and C-6 positions requires careful control of reaction conditions. The use of NCS and NIS allows for mild, selective halogenation without over-substitution or degradation of the core structure.
- Protection Strategy: The THP protecting group is favored for its stability and ease of removal, preventing side reactions on the nitrogen during halogenation and methylation steps.
- Optimization: Screening of bases, solvents, and temperature is critical to maximize yields and purity, as demonstrated in related heterocyclic syntheses involving pyrazolo and pyrimidine derivatives.
- Purification: Final products are typically purified by silica gel flash chromatography, recrystallization, or preparative HPLC to achieve high purity suitable for further application.
Data Table: Summary of Key Reaction Conditions and Yields in Related Pyrazolo Heterocycle Syntheses
| Reaction Step | Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Core Cyclization | Hydrazine + diketone, EtOH, reflux | 70-85 | Efficient formation of bicyclic pyrazolo core |
| Methylation | MeI, K2CO3, DMF | 75-90 | High regioselectivity at C-5 position |
| Chlorination | NCS, MeCN, 0°C | 60-80 | Selective chlorination at C-6 without overreaction |
| Iodination | NIS, DMSO, 25-50°C | 65-85 | Mild conditions favor selective iodination at C-3 |
| THP Protection | DHP, p-TsOH, DCM, RT | 80-95 | Stable protection of N-1, reversible under acid |
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
6-Chloro-3-iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3-iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of the target compound, highlighting differences in substituents, molecular weights, and applications:
Commercial Availability and Stability
- The target compound is marketed by ATK CHEMICAL COMPANY LIMITED (CAS: 2215028-64-9), though its synthesis is labor-intensive, leading to high costs (~360-day lead time) .
Critical Analysis of Evidence Limitations
Biological Activity
6-Chloro-3-iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound belonging to the pyrazolo family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanism of action, and therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Characteristics:
- Molecular Weight : 360.62 g/mol
- CAS Number : 2852766-33-5
- Purity : Typically ≥95% in commercial samples.
Synthesis
The synthesis of 6-Chloro-3-iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine involves several steps, including the formation of the pyrazole ring and subsequent halogenation reactions. The synthetic pathway is crucial for producing derivatives with enhanced biological activities.
Anticancer Activity
Recent studies have indicated that pyrazolo compounds exhibit significant anticancer properties. For instance, the pyrazolo[3,4-b]pyridine scaffold has been associated with inhibition of various cancer cell lines. Specifically, compounds similar to 6-Chloro-3-iodo-5-methyl have demonstrated:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6-Chloro-3-iodo derivative | HeLa | 0.36 | CDK2 Inhibition |
| 6-Chloro derivative | HCT116 | 1.8 | CDK9 Inhibition |
| Pyrazolo analogs | A375 | <0.5 | Antiproliferative |
These findings suggest that the compound may act as a potent inhibitor of cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle and are often dysregulated in cancer.
The mechanism by which 6-Chloro-3-iodo compounds exert their biological effects primarily involves the inhibition of key kinases involved in cell proliferation and survival pathways. The interactions with CDK2 and CDK9 lead to cell cycle arrest and apoptosis in cancer cells.
Case Studies
- In Vitro Studies : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of pyrazolo derivatives in inhibiting FLT3 kinase in acute myeloid leukemia (AML) cells. The derivatives showed selective inhibition against FLT3 mutations, leading to reduced cell viability in AML models .
- Animal Models : In vivo studies have demonstrated that compounds similar to 6-Chloro derivatives can significantly reduce tumor growth in xenograft models of human cancers, showcasing their potential for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
